molecular formula C15H21ClN2O2S B6446415 N-{1-[(2-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549063-47-8

N-{1-[(2-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6446415
CAS RN: 2549063-47-8
M. Wt: 328.9 g/mol
InChI Key: RSWTVLSFIPARHZ-UHFFFAOYSA-N
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Description

N-{1-[(2-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (N-CPCPS) is a sulfonamide cyclopropane derivative that has been widely studied for its potential applications in the scientific field. It has been used in various research studies to investigate the properties of various compounds, as well as its potential therapeutic effects.

Scientific Research Applications

Anticancer Activity

Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Their ability to interfere with cancer cell growth, inhibit angiogenesis, and induce apoptosis makes them valuable candidates for drug development . Researchers are actively exploring the mechanisms by which this compound targets specific cancer pathways.

Antimicrobial Properties

Indole-based molecules possess inherent antimicrobial activity. Our compound may exhibit antibacterial, antifungal, or antiviral effects. Investigating its interactions with microbial targets could lead to novel therapeutic strategies against infectious diseases .

Anti-inflammatory Effects

Indoles often modulate inflammatory pathways. Our compound could potentially suppress pro-inflammatory cytokines or activate anti-inflammatory pathways. Understanding its impact on immune responses and inflammation-related diseases is crucial .

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c16-15-6-2-1-4-12(15)10-18-9-3-5-13(11-18)17-21(19,20)14-7-8-14/h1-2,4,6,13-14,17H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWTVLSFIPARHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

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